

Application Notes and Protocols for JMV 449 in Pancreatic Islet Function Assays

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Compound of Interest

Compound Name: JMV 449 acetate

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Introduction

JMV 449 is a potent and metabolically stable neurotensin receptor agonist.^{[1][2]} It is a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13).^[2] Contrary to potential misconceptions, JMV 449 is not a Growth Hormone-Releasing Hormone (GHRH) antagonist. In the context of pancreatic islet research, JMV 449 has demonstrated significant effects on beta-cell function, making it a valuable tool for studying neurotensin signaling in the pancreas and its potential therapeutic implications for diabetes.^{[3][4]}

Recent studies have highlighted the role of neurotensin receptor activation in augmenting the bioactivity of key incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). JMV 449, being a stable neurotensin receptor agonist, offers a unique opportunity to investigate these synergistic interactions and their downstream effects on insulin secretion, beta-cell proliferation, and survival.

These application notes provide detailed protocols for utilizing JMV 449 in key pancreatic islet function assays, along with data presentation guidelines and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Effects of JMV 449 on Insulin Secretion from BRIN-BD11 Beta-Cells.

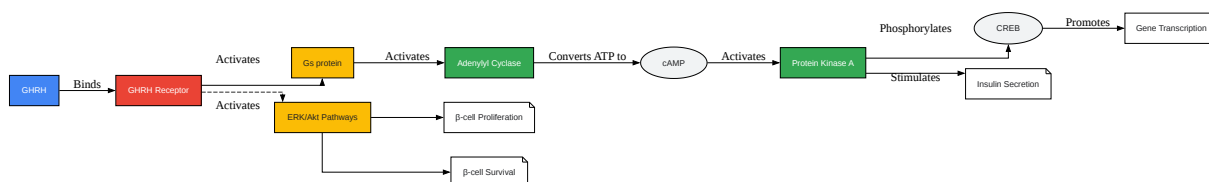
JMV 449 Concentration	Insulin Secretion at 5.6 mM Glucose (ng/mL)	Insulin Secretion at 16.7 mM Glucose (ng/mL)
Control	0.3 ± 0.1	0.8 ± 0.1
10 ⁻¹² M	0.4 ± 0.05	0.9 ± 0.1
10 ⁻¹⁰ M	0.5 ± 0.05*	1.0 ± 0.1
10 ⁻⁸ M	0.7 ± 0.1	1.1 ± 0.1
10 ⁻⁶ M	0.9 ± 0.1***	1.3 ± 0.1

*p<0.05, **p<0.01, ***p<0.001 compared to control. Data are expressed as mean ± SEM.

Table 2: Combined Effects of JMV 449 and Incretin Mimetics on Insulin Secretion.

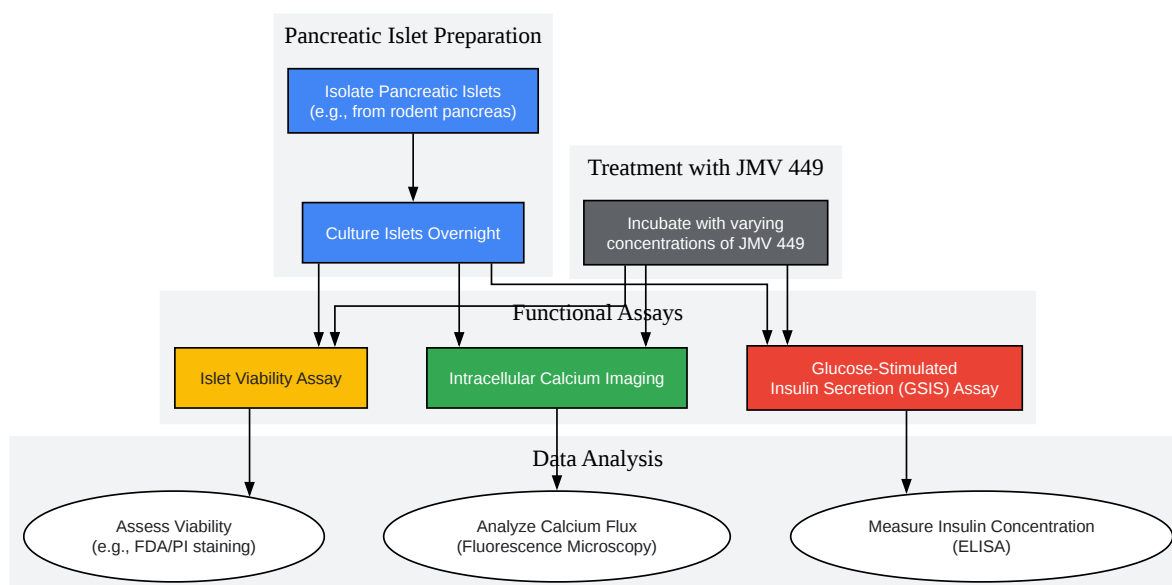
Treatment	Insulin Secretion at 5.6 mM Glucose	Insulin Secretion at 16.7 mM Glucose
Control	Normal	Normal
GIP (10 ⁻⁶ M)	Increased	Significantly Increased
JMV 449 (10 ⁻⁶ M) + GIP (10 ⁻⁶ M)	Significantly more effective than GIP alone (p<0.05)	No significant augmentation of GIP-induced secretion
GLP-1 (10 ⁻⁶ M)	Increased	Significantly Increased
JMV 449 (10 ⁻⁶ M) + GLP-1 (10 ⁻⁶ M)	Significantly augmented insulinotropic action (p<0.05)	Augmented insulinotropic action
JMV 449 + GIP + GLP-1	Significant augmentation of insulin secretion (p<0.001)	Significant augmentation of insulin secretion (p<0.001)

Signaling Pathways and Experimental Workflows



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Figure 1: GHRH receptor signaling pathway in pancreatic beta-cells.



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Figure 2: Experimental workflow for assessing JMV 449 effects.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a static GSIS assay to evaluate the effect of JMV 449 on insulin secretion from isolated pancreatic islets.

Materials:

- Isolated pancreatic islets
- Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
 - Low glucose (2.8 mM)
 - High glucose (16.7 mM)
- JMV 449 stock solution (in a suitable solvent, e.g., DMSO)
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Insulin ELISA kit

Procedure:

- Islet Preparation:
 - Isolate pancreatic islets using a standard collagenase digestion method.
 - Culture islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
 - Handpick islets of similar size for the experiment.

- Pre-incubation:
 - Place 10-15 size-matched islets into each well of a 96-well plate.
 - Wash the islets twice with KRBH buffer containing 2.8 mM glucose.
 - Pre-incubate the islets in 200 μ L of KRBH with 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate.
- Basal Insulin Secretion:
 - Remove the pre-incubation buffer.
 - Add 200 μ L of fresh KRBH with 2.8 mM glucose to each well.
 - Incubate for 1 hour at 37°C.
 - Collect the supernatant for measurement of basal insulin secretion.
- Stimulated Insulin Secretion:
 - Remove the low glucose buffer.
 - Add 200 μ L of KRBH containing 16.7 mM glucose to the control wells.
 - To the experimental wells, add 200 μ L of KRBH with 16.7 mM glucose and the desired concentrations of JMV 449.
 - Incubate for 1 hour at 37°C.
 - Collect the supernatant for measurement of stimulated insulin secretion.
- Insulin Measurement:
 - Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

Pancreatic Islet Viability Assay

This protocol describes a method to assess the effect of JMV 449 on islet viability using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) staining.

Materials:

- Isolated pancreatic islets
- Culture medium
- JMV 449 stock solution
- Phosphate Buffered Saline (PBS)
- Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
- Propidium Iodide (PI) stock solution (1 mg/mL in PBS)
- Fluorescence microscope

Procedure:

- Islet Treatment:
 - Culture isolated islets in the presence or absence of desired concentrations of JMV 449 for the desired duration (e.g., 24-48 hours).
- Staining:
 - At the end of the treatment period, wash the islets twice with PBS.
 - Prepare a staining solution by diluting the FDA stock solution 1:1000 and the PI stock solution 1:100 in PBS to final concentrations of 5 µg/mL and 10 µg/mL, respectively.
 - Incubate the islets in the FDA/PI staining solution for 5-10 minutes at room temperature, protected from light.
- Imaging:
 - Wash the islets twice with PBS to remove excess stain.

- Immediately visualize the islets under a fluorescence microscope.
 - Live cells will fluoresce green (FDA is cleaved by esterases in viable cells to produce fluorescein).
 - Dead cells will fluoresce red (PI enters cells with compromised membranes and intercalates with DNA).
- Quantification:
 - Capture images and quantify the percentage of viable (green) and non-viable (red) cells within the islets using image analysis software.

Intracellular Calcium Imaging

This protocol outlines a method for measuring changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in response to JMV 449 using a fluorescent calcium indicator.

Materials:

- Isolated pancreatic islets
- Culture medium
- JMV 449 stock solution
- Fluo-4 AM or Fura-2 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
- Fluorescence microscope equipped for live-cell imaging

Procedure:

- Islet Loading:
 - Allow isolated islets to attach to glass-bottom dishes.

- Prepare a loading solution of Fluo-4 AM (e.g., 2-5 μ M) and Pluronic F-127 (0.02%) in HBSS.
- Incubate the islets in the loading solution for 30-60 minutes at 37°C.
- Wash the islets twice with HBSS to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.
- Imaging:
 - Mount the dish on the stage of the fluorescence microscope.
 - Perfuse the islets with HBSS containing a basal glucose concentration (e.g., 2.8 mM).
 - Acquire baseline fluorescence images.
- Stimulation and Recording:
 - Perfuse the islets with HBSS containing a stimulatory glucose concentration (e.g., 16.7 mM) to elicit a calcium response.
 - Once a stable response to glucose is observed, introduce JMV 449 at the desired concentration into the perfusion buffer.
 - Continuously record the changes in fluorescence intensity over time.
- Data Analysis:
 - Analyze the recorded fluorescence data to determine the changes in $[Ca^{2+}]_i$ in response to JMV 449. This can be quantified by measuring the amplitude, frequency, and duration of the calcium oscillations.

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